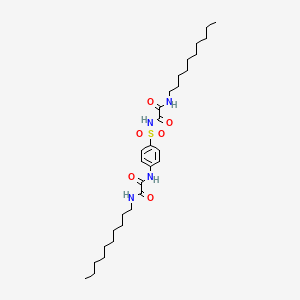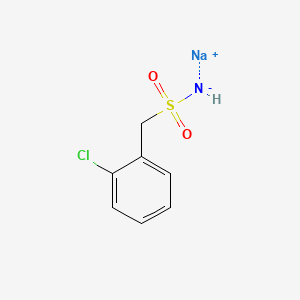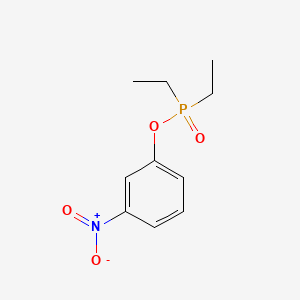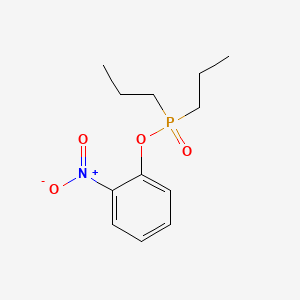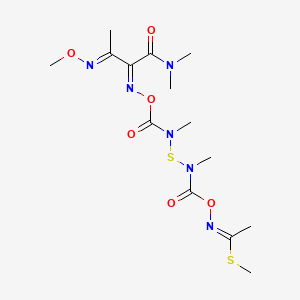
Ethanimidothioic acid, N-((8-((dimethylamino)carbonyl)-2,4,9-trimethyl-1,5-dioxo-6,11-dioxa-3-thia-2,4,7,10-tetraazadodeca-7,9-dien-1-yl)oxy)-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanimidothioic acid, N-((8-((dimethylamino)carbonyl)-2,4,9-trimethyl-1,5-dioxo-6,11-dioxa-3-thia-2,4,7,10-tetraazadodeca-7,9-dien-1-yl)oxy)-, methyl ester is a complex organic compound with a unique structure. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. The compound’s intricate molecular structure allows it to participate in a variety of chemical reactions, making it a valuable substance for scientific research and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethanimidothioic acid, N-((8-((dimethylamino)carbonyl)-2,4,9-trimethyl-1,5-dioxo-6,11-dioxa-3-thia-2,4,7,10-tetraazadodeca-7,9-dien-1-yl)oxy)-, methyl ester involves multiple steps. The process typically begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common reagents used in these reactions include dimethylamine, carbonyl compounds, and thioesters. The reaction conditions often involve controlled temperatures and the use of catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and automated systems. The process is optimized to minimize waste and maximize efficiency. Industrial production methods may also involve the use of advanced purification techniques, such as chromatography and crystallization, to ensure the final product meets the required specifications .
Análisis De Reacciones Químicas
Types of Reactions
Ethanimidothioic acid, N-((8-((dimethylamino)carbonyl)-2,4,9-trimethyl-1,5-dioxo-6,11-dioxa-3-thia-2,4,7,10-tetraazadodeca-7,9-dien-1-yl)oxy)-, methyl ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. The reaction conditions vary depending on the desired product but often involve specific temperatures, solvents, and catalysts to achieve optimal results .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce thiols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .
Aplicaciones Científicas De Investigación
Ethanimidothioic acid, N-((8-((dimethylamino)carbonyl)-2,4,9-trimethyl-1,5-dioxo-6,11-dioxa-3-thia-2,4,7,10-tetraazadodeca-7,9-dien-1-yl)oxy)-, methyl ester has numerous applications in scientific research:
Chemistry: The compound is used as a reagent in various organic synthesis reactions, including the formation of complex molecules and the study of reaction mechanisms.
Biology: It is used in biochemical assays to study enzyme activity and protein interactions.
Medicine: The compound has potential therapeutic applications, including its use as a precursor for drug development and as a tool for studying disease mechanisms.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of Ethanimidothioic acid, N-((8-((dimethylamino)carbonyl)-2,4,9-trimethyl-1,5-dioxo-6,11-dioxa-3-thia-2,4,7,10-tetraazadodeca-7,9-dien-1-yl)oxy)-, methyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Ethanimidothioic acid, N-((8-((dimethylamino)carbonyl)-2,4,9-trimethyl-1,5-dioxo-6,11-dioxa-3-thia-2,4,7,10-tetraazadodeca-7,9-dien-1-yl)oxy)-, methyl ester can be compared with other similar compounds, such as:
Methomyl: A widely used insecticide with a similar structure but different functional groups and applications.
Oxamyl: Another insecticide with structural similarities but distinct chemical properties and uses.
The uniqueness of this compound lies in its specific molecular structure, which allows it to participate in a wide range of chemical reactions and applications .
Propiedades
Número CAS |
90293-52-0 |
|---|---|
Fórmula molecular |
C14H24N6O6S2 |
Peso molecular |
436.5 g/mol |
Nombre IUPAC |
methyl (1E)-N-[[[(Z)-[(3E)-1-(dimethylamino)-3-methoxyimino-1-oxobutan-2-ylidene]amino]oxycarbonyl-methylamino]sulfanyl-methylcarbamoyl]oxyethanimidothioate |
InChI |
InChI=1S/C14H24N6O6S2/c1-9(15-24-7)11(12(21)18(3)4)17-26-14(23)20(6)28-19(5)13(22)25-16-10(2)27-8/h1-8H3/b15-9+,16-10+,17-11- |
Clave InChI |
VPODUOCTCVOBIL-RKHXWDKZSA-N |
SMILES isomérico |
C/C(=N\OC)/C(=N/OC(=O)N(C)SN(C)C(=O)O/N=C(\C)/SC)/C(=O)N(C)C |
SMILES canónico |
CC(=NOC)C(=NOC(=O)N(C)SN(C)C(=O)ON=C(C)SC)C(=O)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









